molecular formula C13H12N2O4S B12855538 Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate

Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate

Cat. No.: B12855538
M. Wt: 292.31 g/mol
InChI Key: YVICLYQPQHKADF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate can be achieved through several methods. One common method involves the reaction of 3-amino-4-methylthiophene-2-carboxylate with 3-nitrobenzaldehyde under specific conditions . The reaction typically requires a catalyst such as copper(I) chloride and is carried out at controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both amino and nitro groups on the thiophene ring provides a versatile platform for further functionalization and exploration in various research fields .

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C13H12N2O4S/c1-7-10(14)12(13(16)19-2)20-11(7)8-4-3-5-9(6-8)15(17)18/h3-6H,14H2,1-2H3

InChI Key

YVICLYQPQHKADF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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